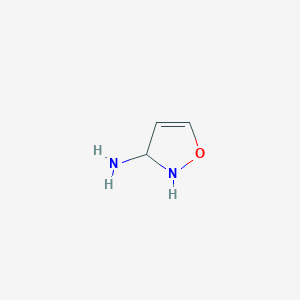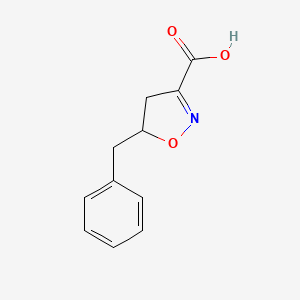
2,5-Bis(3-((R)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(3-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxadiazole core, which is a five-membered ring containing three heteroatoms (two nitrogen and one oxygen), and is substituted with phenyl and oxazoline groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
准备方法
The synthesis of 2,5-Bis(3-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the oxazoline and phenyl substituents. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives can lead to the formation of the oxadiazole ring.
化学反应分析
2,5-Bis(3-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxadiazole core.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the phenyl or oxazoline groups.
Coupling Reactions:
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
作用机制
The mechanism by which 2,5-Bis(3-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
2,5-Bis(3-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2,5-Bis(phenylethynyl)thiophenes: These compounds have a thiophene core and are known for their luminescent properties.
2,5-Bis(benzylthio)-1,3,4-thiadiazole: This compound features a thiadiazole core and has been studied for its coordination chemistry with metals.
1,4-Dibromo-2,5-bis(phenylalkoxy)benzenes: These compounds have a benzene core with phenylalkoxy substituents and are used in materials science.
The uniqueness of 2,5-Bis(3-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
属性
分子式 |
C32H24N4O3 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC 名称 |
2,5-bis[3-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C32H24N4O3/c1-3-9-21(10-4-1)27-19-37-29(33-27)23-13-7-15-25(17-23)31-35-36-32(39-31)26-16-8-14-24(18-26)30-34-28(20-38-30)22-11-5-2-6-12-22/h1-18,27-28H,19-20H2/t27-,28-/m0/s1 |
InChI 键 |
KGWZDYVOJAKFHT-NSOVKSMOSA-N |
手性 SMILES |
C1[C@H](N=C(O1)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)C5=N[C@@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
规范 SMILES |
C1C(N=C(O1)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


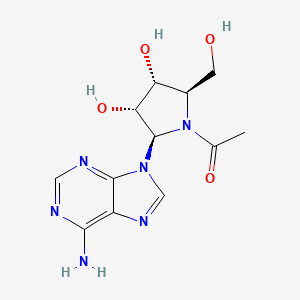
![6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12912920.png)
![N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12912923.png)
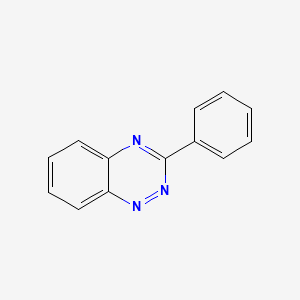
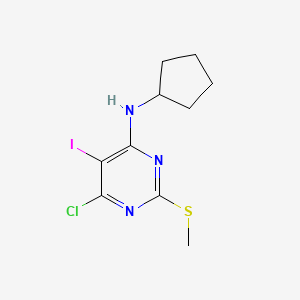
![3-Methylpyrido[3,2-e][1,2,4]triazine](/img/structure/B12912940.png)
